Dichlorotitanium; ethanol
Description
Dichlorotitanium (TiCl₂) is a titanium(II) chloride compound with the formula Cl₂Ti. It is a reducing agent and catalytic precursor used in organometallic synthesis and polymerization processes. Ethanol (C₂H₅OH) is a polar solvent with hydroxyl functionality, widely employed in hydrolysis, extraction, and as a reaction medium.
When combined, dichlorotitanium and ethanol form reactive intermediates or complexes critical in catalytic systems. For example, dichlorotitanium phthalocyanine synthesized via TiCl₄ and o-phthalodinitrile is washed with ethanol to remove impurities, followed by hydrolysis to produce oxytitanium phthalocyanine crystals . Ethanol’s role here includes solvent purification and stabilization of intermediates. In polymerization, dichlorotitanium complexes (e.g., rac-[ethylidene(1-η⁵-tetramethylcyclopentadienyl)(indenyl)]dichlorotitanium) enable stereoblock polypropylene synthesis with high molecular weight (Mw = 127–164 kg/mol) and narrow dispersity (Ð = 1.7–1.9) .
Properties
CAS No. |
42855-39-0 |
|---|---|
Molecular Formula |
C2H6Cl2OTi |
Molecular Weight |
164.84 g/mol |
IUPAC Name |
dichlorotitanium;ethanol |
InChI |
InChI=1S/C2H6O.2ClH.Ti/c1-2-3;;;/h3H,2H2,1H3;2*1H;/q;;;+2/p-2 |
InChI Key |
SZHZJPYNAORVRP-UHFFFAOYSA-L |
Canonical SMILES |
CCO.Cl[Ti]Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorotitanium; ethanol can be synthesized through various methods. One common approach involves the reaction of titanium tetrachloride with ethanol. The reaction typically occurs under controlled conditions to ensure the proper formation of the compound. The general reaction is as follows:
TiCl4+2C2H5OH→TiCl2(OEt)2+2HCl
This reaction requires careful handling of reagents and control of temperature and pressure to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Dichlorotitanium; ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: Reduction reactions can convert this compound into lower oxidation state titanium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkoxides or amines.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce various titanium alkoxides.
Scientific Research Applications
Dichlorotitanium; ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of titanium-based catalysts and materials.
Biology: The compound’s unique properties make it useful in studying biological interactions and processes.
Medicine: Research is ongoing to explore its potential in drug delivery and therapeutic applications.
Industry: This compound is used in the production of advanced materials, coatings, and polymers
Mechanism of Action
The mechanism of action of dichlorotitanium; ethanol involves its interaction with molecular targets and pathways. The compound can bind to various ligands and undergo redox reactions, influencing the behavior of other molecules. Its effects are mediated through changes in oxidation states and coordination chemistry, impacting processes such as catalysis and material synthesis .
Comparison with Similar Compounds
Dichlorotitanium vs. Other Titanium Halides
Key Differences :
- Redox Activity : TiCl₂ is a stronger reducing agent than TiCl₄ due to its lower oxidation state (+2 vs. +4) .
- Catalytic Efficiency: Dichlorotitanium complexes with cyclopentadienyl ligands (e.g., Cp₂TiCl₂) show higher stereoselectivity in propylene polymerization compared to non-ligated TiCl₄ .
Ethanol vs. Other Solvents in Titanium Chemistry
Research Findings :
- Ethanol’s moderate polarity enables efficient extraction of phytochemicals (e.g., tannins, saponins) compared to methanol or acetone .
- In TiCl₂-mediated reactions, ethanol’s higher boiling point allows reflux conditions without rapid solvent evaporation, improving yield in multi-step syntheses .
Dichlorotitanium-Ethanol vs. Analogous Metal-Alcohol Systems
Advantages of TiCl₂-Ethanol:
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing dichlorotitanium complexes using ethanol as a solvent?
- Methodological Answer : Synthesis typically involves controlled reaction conditions to avoid side reactions. Ethanol must be cooled in an ice-water bath to stabilize reactive intermediates and minimize thermal degradation . Use a round-bottom flask with a stir bar for uniform mixing, and add reagents like diethylamine or chloroacetamide derivatives incrementally to monitor reaction progression. Purification via liquid/liquid fractionation with solvents of varying polarities (e.g., petroleum ether, dichloromethane) can isolate the target compound . Validate product purity using thin-layer chromatography (TLC) during synthesis .
Q. How can researchers characterize the structural and chemical properties of dichlorotitanium-ethanol adducts?
- Methodological Answer : Employ spectroscopic techniques such as NMR to analyze coordination environments and ligand interactions. For quantitative analysis, use Folin-Ciocalteu assays to measure phenolic content or AlCl3 complexation for flavonoids, though these may require adaptation for organometallic systems . Pair with X-ray crystallography for definitive structural elucidation. Cross-reference data with computational models (e.g., DFT calculations) to validate bonding configurations .
Q. What safety protocols are critical when handling dichlorotitanium and ethanol in laboratory settings?
- Methodological Answer : Use ice-cooled ethanol to reduce volatility and combustion risks . For spills, follow institutional guidelines (e.g., UGA Chemical Safety Manual): neutralize acidic residues, use absorbent materials, and dispose of waste in designated containers . Wear PPE (gloves, goggles, lab coats) and work in a fume hood to mitigate inhalation hazards. Document all procedures in compliance with OSHA standards.
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of ethanol in dichlorotitanium-mediated catalytic cycles?
- Methodological Answer : Design kinetic experiments using stopped-flow techniques to capture transient intermediates. Vary ethanol concentration to assess its effect on reaction rates and equilibria. Isotopic labeling (e.g., deuterated ethanol) can track proton transfer steps. Pair with in-situ FTIR or Raman spectroscopy to monitor ligand exchange dynamics . Compare results with theoretical frameworks like Marcus theory or density functional theory (DFT) to propose reaction pathways .
Q. How should researchers address contradictions in catalytic activity data for dichlorotitanium-ethanol systems?
- Methodological Answer : Conduct sensitivity analyses to identify variables causing discrepancies (e.g., trace moisture in ethanol, oxygen sensitivity). Replicate experiments under inert atmospheres (argon/glovebox) to confirm reproducibility. Apply statistical tools like ANOVA and Tukey’s post-hoc tests to differentiate systematic errors from random noise . Cross-validate using alternative characterization methods (e.g., GC-MS vs. HPLC) .
Q. What theoretical frameworks guide the design of dichlorotitanium-ethanol experiments in organometallic chemistry?
- Methodological Answer : Anchor studies in ligand-field theory to predict coordination geometries or Marcus-Hush theory for electron-transfer processes . For catalytic applications, use linear free-energy relationships (LFERs) to correlate ethanol’s solvent properties (polarity, H-bonding) with reaction outcomes. Integrate computational models (e.g., COSMO-RS) to simulate solvent effects .
Q. How do solvent polarity and proticity of ethanol influence dichlorotitanium reactivity?
- Methodological Answer : Perform factorial design experiments to isolate solvent effects. Compare ethanol with analogs (e.g., isopropanol, methanol) while controlling for polarity (dielectric constant) and H-bond donor capacity. Use UV-Vis spectroscopy to monitor solvatochromic shifts in dichlorotitanium complexes . Analyze trends via multivariate regression to quantify solvent contribution to reaction kinetics .
Q. What advanced spectroscopic techniques resolve ambiguities in dichlorotitanium-ethanol adduct structures?
- Methodological Answer : Combine X-ray absorption spectroscopy (XAS) for local Ti coordination environments and solid-state NMR for lattice dynamics. For paramagnetic species, employ EPR spectroscopy. High-resolution mass spectrometry (HRMS) with cold-spray ionization can preserve labile adducts . Correlate findings with molecular dynamics simulations to reconcile experimental and theoretical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
